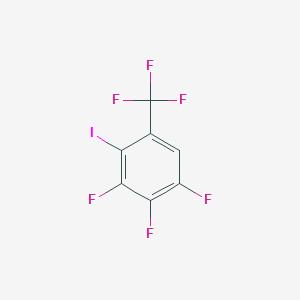

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

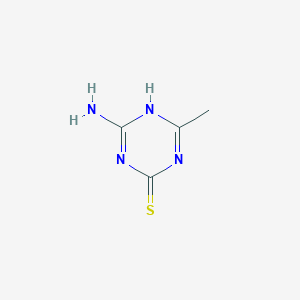

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated hydrocarbon . It has the molecular formula C7HF6I .

Synthesis Analysis

The synthesis of compounds similar to 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene often involves the use of copper catalysts . For instance, 1,3-bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be represented by the InChI code: 1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H .Physical And Chemical Properties Analysis

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene has a molecular weight of 325.98 . The compound is likely to be stored at a temperature between 2-8 degrees Celsius .Scientific Research Applications

Synthesis of Novel Compounds

- The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was achieved using a related trifluoromethyl compound, demonstrating a new method for creating such compounds with high regioselectivity (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Material Science and Polymer Development

- Research on the synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, related to trifluoromethyl compounds, showcased the potential for creating high molecular weight polymers with excellent thermal stability and glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).

Advanced Organic Synthesis Techniques

- The development of a Rhenium-catalyzed trifluoromethylation method for various aromatic and heteroaromatic compounds using hypervalent iodine reagents, related to trifluoromethyl and iodine chemistry, offers new pathways in organic synthesis (Mejía & Togni, 2012).

Electrochemistry and Spectroscopy

- Studies on the electrochemistry and electrogenerated chemiluminescence of compounds like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, which are structurally similar to the trifluoromethyl benzene family, have provided insights into the electrochemical behaviors and potential applications in electronic devices (Qi, Zhang, Huang, Wang, Wang, & Bard, 2016).

Enhancing Properties of Polymers and Coatings

- Research on novel fluorine-containing polyetherimide, synthesized using compounds similar to trifluoromethyl-activated monomers, highlights the significance of such molecules in enhancing the properties of polymers and coatings (Xin-hai, 2010).

Future Directions

The future directions of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene and similar compounds are likely to be influenced by their use in the agrochemical and pharmaceutical industries. Trifluoromethyl groups are becoming increasingly important in these fields, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name |

1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVOPNLASDIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF6I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)

![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)

![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)

![6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2367769.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)